molecular formula C12H10N2O3S B8423101 2-Benzyloxycarbonylamino-5-formyl-1,3-thiazole CAS No. 267658-09-3

2-Benzyloxycarbonylamino-5-formyl-1,3-thiazole

Cat. No. B8423101
CAS No.: 267658-09-3
M. Wt: 262.29 g/mol
InChI Key: XNVJGLMTROPGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07037929B1

Procedure details

1 g (7.8 mmol) of 2-amino-5-formyl-1,3-thiazole was dissolved in 25 ml of tetrahydrofuran and 1.35 ml (9.36mmol) of triethylamine and 1.33 ml (9.36 mmol) of benzylchloroformate were added at 0° C. under stirring. After 8 hours at room temperature the solvent was evaporated, the residue redissolved with methylene chloride and washed with saturated tartaric acid and then with water. The solvent was dried over anhydrous sodium sulfate and evaporated. The residue was purified by chromatography on silica gel using cyclohexane-ethylacetate as eluent to give 1.3 g (65% yield) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=1.C(N(CC)CC)C.[CH2:16]([O:23][C:24](Cl)=[O:25])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O1CCCC1>[CH2:16]([O:23][C:24]([NH:1][C:2]1[S:3][C:4]([CH:7]=[O:8])=[CH:5][N:6]=1)=[O:25])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1SC(=CN1)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.33 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 8 hours at room temperature the solvent was evaporated
Duration
8 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved with methylene chloride
WASH
Type
WASH
Details
washed with saturated tartaric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvent was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC=1SC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.